molecular formula C11H15NO4S B14800020 Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate CAS No. 180264-85-1

Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate

Cat. No.: B14800020
CAS No.: 180264-85-1
M. Wt: 257.31 g/mol
InChI Key: JOHGQPVQOFSGIB-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of an amino group, a methylsulfonylphenyl group, and a propanoate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate typically involves the reaction of 4-methylsulfonylbenzaldehyde with glycine in the presence of copper sulfate and ammonia to adjust the pH to 9. The reaction is carried out at 50°C for 22 hours. The resulting product is then filtered, dissolved in ethanol, and treated with concentrated sulfuric acid. The mixture is refluxed for 2.5 hours, followed by hot filtration and crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenylpropanoates. These products have various applications in chemical synthesis and research.

Scientific Research Applications

Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl 3-amino-3-(4-methylsulfonylphenyl)propanoate
  • Methyl 3-amino-3-(4-methylsulfanylphenyl)propanoate

Uniqueness

Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

CAS No.

180264-85-1

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C11H15NO4S/c1-16-11(13)7-10(12)8-3-5-9(6-4-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3

InChI Key

JOHGQPVQOFSGIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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